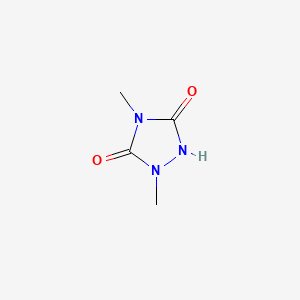

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-6-3(8)5-7(2)4(6)9/h1-2H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNNZPUYFSACQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956251 | |

| Record name | 5-Hydroxy-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-26-1 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034771261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Urazole Derivatives in Organic Synthesis: A Technical Guide for Researchers

Abstract

Urazole and its oxidized counterpart, 4-substituted-1,2,4-triazoline-3,5-dione (TAD), represent a class of exceptionally versatile reagents in modern organic synthesis. Their unique reactivity, particularly the potent dienophilic nature of TADs, has established them as indispensable tools for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and diverse applications of urazole derivatives. We will delve into the mechanistic underpinnings of their key reactions, provide detailed experimental protocols for their preparation and use, and explore their significant contributions to fields ranging from medicinal chemistry to materials science.

Introduction: The Enduring Significance of the Urazole Scaffold

The urazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms (1,2,4-triazolidine-3,5-dione), has a rich history in organic chemistry. While urazoles themselves exhibit interesting properties, including acidity that has been exploited in the development of anionic hydrogels, their true synthetic prowess is unleashed upon oxidation to the corresponding 4-substituted-1,2,4-triazoline-3,5-diones (TADs)[1][2][3]. These vibrant red-pink compounds are among the most reactive dienophiles known, participating in a wide array of cycloaddition and ene reactions with remarkable efficiency and stereoselectivity[4][5][6].

The exceptional reactivity of TADs, often described as "click-like," allows for rapid bond formation under mild conditions, making them ideal for applications in bioconjugation, polymer modification, and the synthesis of complex natural products[1]. Furthermore, the urazole moiety is a key pharmacophore in a variety of biologically active molecules, exhibiting analgesic, antibacterial, anti-inflammatory, and antidiabetic properties[7][8]. This dual role as a powerful synthetic tool and a privileged scaffold in medicinal chemistry underscores the continued importance of urazole derivatives in modern chemical research.

This guide will provide a holistic view of urazole chemistry, from the fundamental principles governing their synthesis and reactivity to their practical applications in cutting-edge research.

Synthesis of Urazole Derivatives: From Classical Methods to Green Alternatives

The accessibility of urazole derivatives is a key factor in their widespread use. A variety of synthetic methods have been developed, ranging from classical isocyanate-based routes to more modern, sustainable approaches that avoid the use of hazardous reagents.

Classical Synthesis from Isocyanates

The traditional and widely used method for the synthesis of 4-substituted urazoles involves the reaction of an isocyanate with a carbazate, followed by cyclization. This approach offers a straightforward route to a diverse range of urazole derivatives.

Experimental Protocol: Synthesis of 4-Phenylurazole from Phenyl Isocyanate

This protocol outlines the synthesis of 4-phenylurazole, the precursor to the highly reactive 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Materials:

-

Phenyl isocyanate

-

Ethyl carbazate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Dichloromethane

Procedure:

-

Semicarbazide Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl carbazate (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath. Slowly add phenyl isocyanate (1.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of a white precipitate indicates the formation of the corresponding semicarbazide.

-

Cyclization: To the reaction mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol. Heat the mixture to reflux for 4 hours. During this time, the semicarbazide will cyclize to form the sodium salt of 4-phenylurazole.

-

Acidification and Isolation: After cooling to room temperature, carefully acidify the mixture with concentrated hydrochloric acid until a pH of ~2 is reached. This will precipitate the 4-phenylurazole. Filter the white solid, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-phenylurazole.

Isocyanate-Free Synthesis: A Greener Approach

In response to the hazardous nature of isocyanates, more environmentally benign methods for urazole synthesis have been developed. One such method involves the use of diphenyl carbonate as a carbonyl source to react with amines. This approach avoids the direct handling of isocyanates, making it a safer and more sustainable alternative[9].

Conceptual Workflow for Isocyanate-Free Urazole Synthesis

Caption: Isocyanate-free synthesis of urazoles.

The Urazole to Triazolinedione (TAD) Transformation: A Gateway to Unprecedented Reactivity

The oxidation of the urazole ring to the corresponding triazolinedione (TAD) is the key transformation that unlocks the remarkable reactivity of this class of compounds. This process converts the relatively stable, white solid urazole into a highly reactive, intensely colored TAD.

Common Oxidizing Agents

A variety of oxidizing agents have been employed for the conversion of urazoles to TADs. The choice of oxidant often depends on the substrate, desired reaction conditions, and scale.

| Oxidizing Agent | Conditions | Advantages | Disadvantages |

| Dinitrogen Tetroxide (N₂O₄) | Anhydrous organic solvent, low temperature | High efficiency, clean reaction | Highly toxic and corrosive reagent |

| tert-Butyl Hypochlorite (t-BuOCl) | Organic solvent, room temperature | Readily available, effective for many substrates | Can lead to chlorinated byproducts[10] |

| Oxone® / KBr | Biphasic system (e.g., CH₂Cl₂/H₂O) | Mild, heterogeneous conditions, safe | Requires phase transfer catalyst for some substrates |

| Trichloroisocyanuric Acid (TCCA) | Heterogeneous or solvent-free | Efficient, mild conditions, readily available | Can be moisture sensitive |

| Ceric Ammonium Nitrate (CAN) | Silica gel supported, mild conditions | Heterogeneous, easy workup | Can be expensive for large-scale reactions[11] |

Experimental Protocol: Oxidation of 4-Phenylurazole to PTAD

This protocol describes a common and effective method for the synthesis of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) using Oxone® and potassium bromide.

Materials:

-

4-Phenylurazole

-

Potassium bromide (KBr)

-

Oxone® (potassium peroxymonosulfate)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-phenylurazole (1.0 eq) and potassium bromide (0.2 eq) in a mixture of dichloromethane and water (1:1 v/v).

-

Oxidation: Cool the mixture in an ice bath and add Oxone® (1.2 eq) portion-wise over 15 minutes with vigorous stirring. The reaction mixture will turn a vibrant magenta color as the PTAD is formed.

-

Monitoring the Reaction: Continue stirring at 0 °C and monitor the reaction by TLC until all the 4-phenylurazole has been consumed (typically 1-2 hours).

-

Workup: Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield PTAD as a magenta solid. Due to its high reactivity, PTAD is often used immediately in the next step without further purification.

Key Reactions and Mechanistic Insights

The synthetic utility of urazole derivatives is most prominently demonstrated through the diverse reactivity of their oxidized TAD forms.

Diels-Alder Reactions: The Ultimate Dienophile

TADs are exceptionally reactive dienophiles in [4+2] cycloaddition reactions, reacting readily with a wide range of dienes, including those that are typically unreactive towards other dienophiles[4][6]. These reactions often proceed at room temperature or below and are highly stereospecific.

Caption: The Diels-Alder reaction of PTAD.

Experimental Protocol: Diels-Alder Reaction of PTAD with Cyclopentadiene

This reaction is a classic example of the high reactivity of PTAD and proceeds rapidly at room temperature.

Materials:

-

Freshly prepared solution of PTAD in dichloromethane

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Dichloromethane

Procedure:

-

Reaction: To a stirred solution of PTAD (1.0 eq) in dichloromethane at room temperature, add cyclopentadiene (1.1 eq) dropwise. The vibrant magenta color of the PTAD solution will disappear almost instantaneously upon addition of the diene.

-

Isolation: The Diels-Alder adduct often precipitates out of the solution as a white solid. If not, the solvent can be removed under reduced pressure. The product is typically of high purity and can be used without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

The Alder-Ene Reaction

The Alder-Ene reaction is another powerful carbon-carbon bond-forming reaction where TADs act as highly reactive enophiles[12][13][14][15]. This reaction involves the transfer of an allylic hydrogen from an alkene (the "ene") to the TAD, with the concomitant formation of a new sigma bond and a shift of the double bond.

Caption: The Alder-Ene reaction of a TAD.

The high electrophilicity of the N=N double bond in TADs makes them excellent partners in this reaction, which can often be performed under mild conditions.

Multicomponent Reactions

Urazoles are valuable building blocks in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot[7][16][17]. In these reactions, the urazole scaffold can be incorporated into the final product, often leading to the formation of novel heterocyclic systems with interesting biological activities. For instance, the reaction of urazoles with aldehydes and active methylene compounds can lead to the synthesis of fused heterocyclic systems like pyrazolourazoles[7][8].

Applications in Materials Science and Drug Discovery

The unique properties of urazole derivatives have led to their application in a wide range of fields, from the development of novel polymers to the discovery of new therapeutic agents.

Polymer Chemistry and Materials Science

The reactivity of TADs has been harnessed in polymer chemistry for a variety of applications, including polymer modification, cross-linking, and the synthesis of novel polymer architectures. The "click-like" nature of TAD reactions allows for efficient functionalization of polymers under mild conditions. Furthermore, the inherent acidity of the urazole ring has been utilized to create functional materials such as anionic hydrogels for applications like ion exchange[1][2][3][18][19][20].

Medicinal Chemistry and Drug Discovery

The urazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. Fused urazole derivatives, such as pyrazolourazoles, have shown a broad spectrum of biological activities.

| Urazole Derivative Class | Reported Biological Activities |

| Pyrazolourazoles | Analgesic, antibacterial, anti-inflammatory, antidiabetic[7][8][21][22][23][24][25] |

| Spiro-pyrazoles | Cytotoxic, antimicrobial, anticonvulsant, antifungal, anticancer, anti-inflammatory[8] |

Coordination Chemistry

Urazole and its derivatives can act as ligands, coordinating with various transition metals to form metal-organic frameworks (MOFs) and other coordination complexes[26][27][28][29][30]. The nitrogen and oxygen atoms of the urazole ring can act as donor atoms, leading to the formation of diverse and structurally interesting complexes with potential applications in catalysis and materials science.

Conclusion and Future Outlook

Urazole derivatives have firmly established themselves as a cornerstone of modern organic synthesis. Their journey from stable precursors to highly reactive intermediates through a simple oxidation step provides a gateway to a vast array of chemical transformations. The unparalleled reactivity of triazolinediones in Diels-Alder and ene reactions, coupled with the utility of the urazole scaffold in multicomponent reactions and its prevalence in biologically active molecules, ensures their continued relevance in both academic and industrial research.

Future research in this area is likely to focus on the development of even more sustainable and efficient methods for the synthesis of urazole derivatives, the discovery of novel applications for their "click-like" reactivity in areas such as chemical biology and materials science, and the exploration of the therapeutic potential of new urazole-based compounds. As our understanding of their reactivity deepens, urazole derivatives will undoubtedly continue to empower chemists to construct ever more complex and functional molecules.

References

- Aghabozorgi, F., Erfani Jazi, M., & Al-Mohanna, T. (2015).

- Al-Azemi, T. F., & El-Shishtawy, R. M. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 431-434.

- Celius, T. C. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile.

- Chiu, P., & Lam, S. K. (2008). The classical Alder-ene, or ene reaction, involves the transfer of an allylic hydrogen from the “ene”. Science of Synthesis, 47, 737-778.

- Cookson, R. C., Gilani, S. S. H., & Stevens, I. D. R. (1967). Diels–Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione. Journal of the Chemical Society C: Organic, 1905-1909.

- De Bruycker, K., Billiet, S., & Du Prez, F. E. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(6), 3919-3974.

- Dyer, E., & Scott, D. (1956). Reactions of Ethylene Carbonate with Amines. I. The Formation of Carbamates. Journal of the American Chemical Society, 78(8), 1638-1640.

- e-PG Pathshala. (n.d.). Organic Chemistry-III MODULE No. 35: Ene Reaction.

- Hanay, S. B., Koc, B., Yilmaz, H., Culha, M., & Varma, R. S. (2021).

- Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2010). H14[NaP5W30O110] as a mixed oxide heteropolyacid catalyst for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. Journal of the Iranian Chemical Society, 7(4), 934-939.

- Korol, N., & Vaskevich, R. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD).

- Maddila, S., Gummadi, S. B., & Jonnalagadda, S. B. (2017). A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts. Arabian Journal of Chemistry, 10, S2533-S2553.

- Mallakpour, S., & Rafiee, Z. (2007). A Simple and Efficient One-Pot Pathway for the Preparation of 4-Substituted Phenyl Derivatives of 1,2,4-Triazolidine-3,5-diones (Urazoles). Synlett, 2007(8), 1255-1256.

-

Organic Chemistry Portal. (n.d.). Alder-Ene Reaction. Retrieved from [Link]

- Rao, K. S., & Kumar, K. A. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4851-4855.

- Rotstein, B. H., Zaretsky, S., & Yudin, A. K. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 114(16), 8323-8359.

- Sibi, M. P., & Wu, J. H. (2009). Ene Reaction. In Comprehensive Organic Synthesis II (pp. 1133-1166). Elsevier.

- Singh, S., & Singh, S. (2024). Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. Chemistry & Chemical Technology, 18(1), 1-15.

- Sun, C., & Liu, W. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

- Thotla, S., & Agarwal, S. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 333.

- Van Leusen, A. M., & van Leusen, D. (2001).

- Wang, T., & Gevorgyan, V. (2012). Transannulation of 1-Sulfonyl-1,2,3-Triazoles with Heterocumulenes. Organic Letters, 14(20), 5274-5277.

- Ziarani, G. M., Mohajer, F., Moradi, R., & Mofatehnia, P. (2019). The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. Current Organic Synthesis, 16(7), 953-967.

- Zolfigol, M. A., Kiany Borazjani, M., Mallakpour, S. E., & Nasr-isfahani, H. (2000). An Efficient Method for the Oxidation of Urazoles Under Mild and Heterogeneous Conditions.

- Zolfigol, M. A., Bagherzadeh, M., Mallakpour, S., & Chehardoli, G. (2007). Mild and heterogeneous oxidation of urazoles to their corresponding triazolinediones via in situ generation Cl+ using silica sulfuric acid/KClO3 or silica chloride/oxone system.

- Zolfigol, M. A., Shirini, F., Ghorbani Choghamarani, A., & Mohamadpoor-Baltork, I. (2012). Mild and heterogeneous oxidation of urazoles to their corresponding triazolinediones using molybdatophosphoric acid/NaNO2/wet SiO2. Organic Chemistry: An Indian Journal, 8(7), 279-282.

- University of Colorado Boulder. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction.

- University of California, Irvine. (n.d.). The Diels-Alder Cycloaddition Reaction.

- BenchChem. (2025).

- SciSpace. (2016). Metal Complex Derivatives of Azole: a Study on Their Synthesis, Characterization, and Antibacterial and Antifungal Activities.

- JOCPR. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)

- PMC. (2023).

- RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.

- ResearchGate. (n.d.).

- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.

- PMC. (2025).

- University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.

- PMC. (2025).

- Cambridge University Press. (n.d.). Ene Reaction.

- ResearchGate. (n.d.). General representation of Alder-ene reaction between an alkene and a compound containing a multiple bond.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Fast Hetero-Diels-Alder Reactions Using 4Phenyl1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile.

- Academia.edu. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles.

- ResearchGate. (n.d.).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. benthamscience.com [benthamscience.com]

- 8. The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Ene Reaction (Chapter 45) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Alder-Ene Reaction [organic-chemistry.org]

- 15. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 16. A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts - Arabian Journal of Chemistry [arabjchem.org]

- 17. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles [academia.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Exploiting Urazole’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. chemrxiv.org [chemrxiv.org]

- 27. jocpr.com [jocpr.com]

- 28. researchgate.net [researchgate.net]

- 29. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

Difference between triazolidine-3,5-dione and triazoline-3,5-dione

An In-Depth Technical Guide to the Chemistry and Application of Triazolidine-3,5-diones and Triazoline-3,5-diones

Abstract

The 1,2,4-triazole core is a foundational heterocyclic motif in modern chemistry, yet the distinction between its saturated and unsaturated dione forms represents a profound divergence in chemical behavior and application. This guide delineates the critical differences between triazolidine-3,5-diones (urazoles) and their oxidized counterparts, triazoline-3,5-diones. We explore how the introduction of an azo (N=N) double bond within the five-membered ring transforms a stable, scaffold-like molecule into one of the most powerful electrophiles and dienophiles in the synthetic chemist's toolkit. This analysis covers the structural, synthetic, and reactivity profiles of both classes, with a focus on their respective applications in medicinal chemistry and the high-demand field of bioconjugation for advanced drug development.

Introduction: A Tale of Two Rings

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing systems being particularly prominent.[1][2] The 1,2,4-triazole skeleton, a five-membered ring with three nitrogen atoms, gives rise to a diverse family of derivatives with wide-ranging biological activities.[1][3][4] Within this family, the 3,5-dione derivatives exist in two principal forms: the saturated triazolidine-3,5-dione , commonly known as a urazole , and the unsaturated triazoline-3,5-dione .

While separated by only a single double bond, the functional disparity between these two molecules is immense. The urazole is a stable, hydrogen-bonding scaffold, valuable in constructing larger molecular architectures. In stark contrast, the triazoline-3,5-dione is a highly reactive, electron-deficient species, prized for its ability to participate in rapid cycloadditions and forge covalent bonds with remarkable efficiency. This guide will illuminate the fundamental principles governing this difference, providing researchers with the expert insights needed to harness the unique properties of each scaffold.

Chapter 1: The Core Structural Distinction

The fundamental difference between these two classes lies in the degree of saturation within the heterocyclic ring. This single structural alteration has cascading effects on geometry, electron distribution, and ultimately, chemical reactivity.

Triazolidine-3,5-dione: The Stable Urazole Scaffold

The triazolidine-3,5-dione ring is a fully saturated heterocycle. Often referred to by their trivial name, urazoles, these compounds are characterized by N-N and N-C single bonds throughout the ring.[5] This saturated nature imparts significant stability. The ring is typically non-planar, and the nitrogen atoms possess lone pairs of electrons that are not extensively delocalized, making them effective hydrogen bond donors and acceptors. This property makes the urazole ring a valuable component in designing molecules for pharmaceutical applications where specific, stable interactions with biological targets are required.[5][6]

Triazoline-3,5-dione: The Activated Azo System

The introduction of a double bond between N1 and N2 transforms the urazole into a triazoline-3,5-dione. This creates a cyclic azodicarbonyl system.[7] The N=N double bond, flanked by two electron-withdrawing carbonyl groups, is severely electron-deficient. This polarization dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) associated with the N=N bond, rendering the molecule highly electrophilic.[8] Well-known examples like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) are intensely colored (typically red) solids due to this electronic arrangement.[7][9]

Caption: Core structures of a generic urazole and the highly reactive PTAD.

Chapter 2: Synthesis and Divergent Reactivity

The synthetic relationship between urazoles and triazoline-3,5-diones is direct and revealing: the former is the precursor to the latter. This section details their synthesis and the profound impact of the N=N bond on their chemical behavior.

Synthesis of Triazolidine-3,5-diones (Urazoles)

Urazoles are stable heterocyclic compounds that can be prepared through several reliable methods. A common and efficient one-pot pathway involves the reaction of aniline derivatives with ethyl chloroformate to form a carbamate. This intermediate is then reacted with ethyl carbazate to produce a semicarbazide, which subsequently cyclizes under mild conditions to yield the desired 4-substituted urazole.[5] This method avoids the use of highly toxic reagents like phosgene or isocyanates, which were common in older synthetic routes.[5]

Synthesis of Triazoline-3,5-diones

The conversion of a stable urazole into a highly reactive triazoline-3,5-dione is achieved through oxidation.[7][10] This critical step removes two hydrogen atoms from the N1 and N2 positions to form the azo bond. A variety of oxidizing agents can be employed, including tert-butyl hypochlorite, lead tetraacetate, or Oxone® in the presence of a bromide source.[7][10] The resulting triazoline-3,5-diones, such as PTAD, are often used immediately due to their high reactivity but can be isolated as vibrant red solids.[7]

Reactivity Profile: The "Superdienophile" and Potent Electrophile

The chemical personalities of these two compound classes could not be more different.

-

Urazoles are largely unreactive in cycloadditions. Their utility lies in their stable structure and hydrogen bonding capabilities, making them excellent building blocks in medicinal chemistry and polymer science.[5]

-

Triazoline-3,5-diones are among the most reactive dienophiles known.[7][11][12] Their electron-deficient N=N bond eagerly participates in a range of reactions:

-

Diels-Alder Reactions: They react almost instantaneously with conjugated dienes, even at low temperatures, to form stable cycloadducts.[7][12][13] This reaction is so rapid and high-yielding that PTAD was famously used in the first synthesis of the highly strained molecule, prismane.[7]

-

Ene Reactions: They readily react with alkenes possessing allylic hydrogens in an "ene" fashion.[8]

-

Electrophilic Aromatic Substitution & Bioconjugation: Their potent electrophilicity allows them to react with activated aromatic rings, most notably the phenol side chain of tyrosine residues in peptides and proteins.[14][15][16]

-

Caption: The oxidation of a urazole to form reactive PTAD and its subsequent Diels-Alder reaction.

Chapter 3: A Dichotomy of Applications

The vast difference in reactivity directly translates to distinct applications in drug development and chemical biology. Urazoles are used for what they are (stable scaffolds), while triazoline-3,5-diones are used for what they do (react rapidly and selectively).

Triazolidine-3,5-diones (Urazoles) in Medicinal Chemistry

The stability and rigid structure of the urazole ring make it an attractive scaffold for building complex drug molecules. It can act as a bioisostere for other cyclic structures, like thiazolidinediones, which are known to exhibit a wide range of pharmacological activities, including anti-diabetic effects.[6][17][18] The ability of the N-H groups to participate in hydrogen bonding allows for strong and specific interactions with enzyme active sites or receptors.

Triazoline-3,5-diones in Bioconjugation: The "Tyrosine-Click" Reaction

The most impactful modern application of triazoline-3,5-diones is in the selective modification of proteins and peptides. Their reaction with the electron-rich phenol side chain of tyrosine is exceptionally fast and chemoselective, proceeding under mild, aqueous conditions across a broad pH range.[19][20] This has been termed a "tyrosine-click" reaction.[20]

This powerful tool allows for:

-

Site-Selective Labeling: Attaching probes, imaging agents, or drugs to specific tyrosine residues on a protein's surface.[15]

-

Antibody-Drug Conjugates (ADCs): Creating next-generation therapeutics by linking potent cytotoxic drugs to antibodies that target cancer cells.[20]

-

PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to improve their stability and pharmacokinetic profiles.[20]

The resulting covalent linkage is significantly more stable than those formed by other common bioconjugation methods, such as maleimide-cysteine chemistry, showing robustness to extreme pH and temperature.[20]

Experimental Protocol: Tyrosine-Specific Labeling of a Peptide

This protocol describes a general method for labeling a tyrosine-containing peptide with a PTAD-functionalized probe.

-

Peptide Preparation: Dissolve the tyrosine-containing peptide in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1 mM.

-

Reagent Preparation: Prepare a stock solution of the PTAD-functionalized probe (e.g., PTAD-Azide) at 10 mM in an organic co-solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Reaction Initiation: To the peptide solution, add 1.1 molar equivalents of the PTAD-probe solution. Vortex briefly to ensure mixing. The characteristic red color of the PTAD reagent should disappear rapidly (seconds to minutes), indicating consumption.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes. The progress can be monitored by LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate mass.

-

Purification: The labeled peptide can be purified from excess reagent and byproducts using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry and NMR spectroscopy if applicable.

Comparative Data Summary

| Feature | Triazolidine-3,5-dione (Urazole) | Triazoline-3,5-dione (e.g., PTAD) |

| Ring Structure | Saturated, N-N single bond | Unsaturated, N=N double bond |

| Reactivity | Low, stable scaffold | Extremely high, potent electrophile/dienophile |

| Appearance | Typically colorless solid | Intensely colored (red) solid[7] |

| Synthesis | Cyclization of semicarbazide derivatives[5] | Oxidation of corresponding urazole[7][10] |

| Primary Application | Medicinal chemistry scaffold, polymer component[5] | Diels-Alder reactions,[11][12] bioconjugation (tyrosine labeling)[19][20] |

| Key Reaction | Hydrogen bonding | [4+2] Cycloaddition, Ene reactions, Tyrosine-click reaction[8][16][21] |

Conclusion

The distinction between triazolidine-3,5-dione and triazoline-3,5-dione is a textbook example of how a subtle structural modification—the introduction of a single double bond—can fundamentally alter the chemical nature of a molecule. The stable, unassuming urazole serves as a reliable building block for constructing complex molecular architectures. Through a simple oxidation, it is transformed into a powerhouse of reactivity, the triazoline-3,5-dione, whose applications range from the synthesis of exotic caged compounds to the precision engineering of next-generation protein therapeutics. For researchers in organic synthesis and drug development, understanding this profound difference is key to leveraging the unique and powerful chemistry each of these triazole derivatives has to offer.

References

-

Wikipedia. 4-Phenyl-1,2,4-triazole-3,5-dione. Available from: [Link]

-

Peter, S., et al. (2018). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. The Journal of Organic Chemistry. Available from: [Link]

- Ionita, P., et al. (1999). Reactivity of 4-R-1,2,4-triazoline-3,5-diones towards nitrone spin-traps. Journal of the Chemical Society, Perkin Transactions 2.

-

Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. Available from: [Link]

-

Peter, S., et al. (2018). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. ACS Publications. Available from: [Link]

-

de la Torre, J. A., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. MDPI. Available from: [Link]

-

Celius, T. C. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile. Journal of Chemical Education. Available from: [Link]

- Adam, W., et al. (2002). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. Journal of the American Chemical Society.

-

The Journal of Organic Chemistry. Reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with conjugated dienes. ACS Publications. Available from: [Link]

-

Chemchart. 4-Phenyl-1,2,4-triazoline-3,5-dione (4233-33-4). Available from: [Link]

-

Peter, S., et al. (2018). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. ACS Publications. Available from: [Link]

- Wang, Y., et al. (2019). Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct. Angewandte Chemie.

-

Sheridan, R. S., et al. (2023). Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene. MDPI. Available from: [Link]

-

Barbas III, C. F., et al. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. PubMed. Available from: [Link]

-

Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione. Organic Communications. Available from: [Link]

-

Stickler, J. C., & Pirkle, W. H. (1966). An Improved Synthesis of 1,2,4-Triazoline-3,5-diones. The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. 1,2,4-Triazolidine-3,5-dione, ion(1-). Available from: [Link]

-

Gaware, V. S., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes. RSC Publishing. Available from: [Link]

- Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.

-

PubChem. 4-Methyl-1,2,4-triazoline-3,5-dione. Available from: [Link]

-

PubChemLite. 4-phenyl-1,2,4-triazoline-3,5-dione. Available from: [Link]

-

Moghadam, F. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available from: [Link]

-

Gaware, V. S., et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed. Available from: [Link]

-

ResearchGate. Synthesis of 1,2,4-triazolidine-3-thiones derivatives (5a-5e). Available from: [Link]

- Hossain, M. K., et al. (2022).

-

Royal Society of Chemistry. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. Available from: [Link]

- Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. BMC Chemistry.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]

- 11. 4-Phenyl-1,2,4-triazoline-3,5-dione (4233-33-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 19. mdpi.com [mdpi.com]

- 20. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acgpubs.org [acgpubs.org]

Reactivity Profile: 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione and N-Substituted Urazoles

[1]

Part 1: Strategic Overview & Structural Logic

In the context of drug discovery and bioconjugation, 1,2,4-triazolidine-3,5-diones (urazoles) serve as the stable, reduced precursors to 1,2,4-triazoline-3,5-diones (TADs) .[1] TADs are among the most potent electrophiles and dienophiles known in organic chemistry, utilized for rapid [4+2] cycloadditions, ene reactions, and tyrosine-specific bioconjugation.[1]

The Structural Criticality of N-Substitution

The reactivity of this class is dictated entirely by the substitution pattern on the nitrogen backbone (N1, N2, N4).[1]

| Compound | Substitution | Role | Key Reactivity |

| 4-Methyl-1,2,4-triazolidine-3,5-dione | N4-Me, N1-H, N2-H | Active Precursor | Oxidizes to form the azo bond (N=N), generating MTAD. |

| This compound | N1-Me, N4-Me, N2-H | Blocked Analog | Cannot form N=N bond.[1] Reacts via N2-H acidity or radical formation.[1] |

| 4-Phenyl-1,2,4-triazolidine-3,5-dione | N4-Ph, N1-H, N2-H | Active Precursor | Oxidizes to PTAD (highly reactive, often used in Vitamin D synthesis).[1] |

Senior Scientist Insight: Researchers often confuse the 1,4-dimethyl variant with the 4-methyl precursor.[1] If your goal is to generate a dienophile for Diels-Alder chemistry, the 1,4-dimethyl compound will fail because the N1-methyl group prevents the formation of the critical azo (

Part 2: Reactivity of the 1,4-Dimethyl Variant (The "Blocked" System)[1]

Although it cannot generate a TAD, this compound (DMTD) possesses a unique reactivity profile centered on the N2-H bond.[1]

N-H Acidity and Alkylation

The proton at the N2 position is significantly acidic (

-

Mechanism: Deprotonation yields a stable anion that acts as a nucleophile.

-

Application: It serves as a scaffold for synthesizing N2-functionalized heterocycles.[1]

-

Protocol Note: Alkylation at N2 is highly regioselective because N1 and N4 are blocked.

Radical Generation (Mechanistic Probe)

Oxidative conditions that would typically convert a standard urazole to a TAD will instead convert DMTD into a persistent N-centered radical .[1]

-

Reactivity: The radical is stabilized by the adjacent carbonyls but can abstract hydrogen or recombine.[1]

-

Use Case: In mechanistic studies of TAD oxidations, DMTD is added. If the reaction (e.g., with a diene) is inhibited, it suggests the pathway requires the azo-enophile (TAD). If a reaction still occurs (e.g., radical polymerization), it suggests an initiator mechanism.[1]

Part 3: Reactivity of the Active Precursor (4-Methyl Analog)[1]

For researchers seeking the "precursor" utility for bioconjugation or synthesis, the 4-Methyl-1,2,4-triazolidine-3,5-dione is the operative reagent.[1]

Oxidation to MTAD (In Situ Generation)

The precursor is shelf-stable.[1] Upon oxidation, it yields 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) , a deep red, transient species.[1]

-

Oxidants: Iodobenzene diacetate (PhI(OAc)2), DABCO-Br2, or

.[1] -

Stability: MTAD is unstable at room temperature (polymerizes/decomposes) and is typically generated in situ or at

.

The "Super-Enophile" Ene Reaction

MTAD reacts instantaneously with alkenes possessing allylic hydrogens.

-

Mechanism: Concerted ene reaction.

-

Selectivity: Highly sensitive to steric hindrance; bonds to the least hindered carbon.

Diels-Alder Cycloaddition

MTAD is one of the most reactive dienophiles known, reacting with dienes that are unreactive toward maleic anhydride.[1]

Part 4: Visualization of Reaction Pathways[1]

The following diagram contrasts the oxidative pathways of the Active Precursor vs. the Blocked 1,4-Dimethyl Analog.

Caption: Comparative oxidative fate: The 4-Methyl precursor yields the reactive azo-species (MTAD), while the 1,4-Dimethyl analog is blocked, yielding radicals or inert byproducts.[1][2][3]

Part 5: Experimental Protocols

Protocol A: In Situ Oxidation of 4-Methyl Precursor (Standard)

Purpose: Generation of MTAD for trapping with a diene (e.g., Vitamin D analog or polymer linker).

-

Preparation: Dissolve 4-methyl-1,2,4-triazolidine-3,5-dione (1.0 equiv) in dry dichloromethane (DCM) at

. -

Substrate Addition: Add the diene/ene substrate (1.0–1.1 equiv).

-

Oxidation: Add Iodobenzene diacetate (PhI(OAc)2) (1.05 equiv) portion-wise.

-

Observation: The solution will turn transiently pink/red (formation of MTAD) and then fade to colorless as it reacts with the substrate.

-

-

Workup: Wash with aqueous

to remove iodine byproducts. Dry over

Protocol B: Using 1,4-Dimethyl Analog as a Negative Control

Purpose: To verify that a reaction is TAD-mediated.

-

Setup: Run the exact reaction conditions as Protocol A, but substitute the precursor with This compound .

-

Analysis: Monitor by TLC/LC-MS.

-

Result Interpretation: If the product forms with the 4-Methyl precursor but not with the 1,4-Dimethyl analog, the mechanism confirms the requirement of the azo (

) functionality.[1]

-

Part 6: References

-

Sigma-Aldrich. this compound Product Specification (CAS 34771-26-1). [1]

-

Mallakpour, S., & Rafiee, Z. (2007).[4] A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones.[1] Synlett.[4]

-

Baran, P. S., et al. (2014). Practical applications of MTAD in complex molecule synthesis. (Contextual grounding on MTAD reactivity).

-

Kiselev, V. D., et al. (2025).[5] Reactivity Variation of Tetracyanoethylene and 4-Phenyl-1,2,4-Triazoline-3,5-Dione in Cycloaddition Reactions.[1] Journal of Solution Chemistry.[5]

-

Santa Cruz Biotechnology. 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) Properties and Applications. [1]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Heterogeneous Oxidation of 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione

An Application Note for the Synthesis of 4,4'-Dimethyl-1,2,4-triazolidine-3,5-dione (DMTAD)

Abstract

4,4'-Dimethyl-1,2,4-triazolidine-3,5-dione (DMTAD), often referred to in literature as 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), is a highly reactive azodicarbonyl compound widely utilized in organic synthesis.[1] Its exceptional reactivity as a dienophile and enophile makes it a valuable reagent for [4+2] and ene reactions, cycloadditions, and dearomatization methodologies.[1][2][3] However, the synthesis of such triazolinediones can be challenging due to their sensitivity to the oxidizing agents and reaction conditions employed.[2][4] Many traditional protocols utilize hazardous reagents like N2O4, which are effective but pose significant safety and disposal problems.[2] This application note provides a detailed, robust, and safer protocol for the synthesis of DMTAD through the oxidation of its urazole precursor, 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione, using Trichloroisocyanuric acid (TCCA) as a mild and efficient oxidizing agent in a heterogeneous system.[2][5]

Introduction and Mechanistic Rationale

The conversion of a 4-substituted-1,2,4-triazolidine-3,5-dione (a urazole) to its corresponding 1,2,4-triazoline-3,5-dione (TAD) is a fundamental transformation for accessing this class of powerful reagents.[2][6] The reaction involves the oxidation of the two N-H bonds within the urazole ring to form an azo (N=N) group, resulting in the characteristic red or pink color of the TAD compound.[4][7]

The choice of oxidant is critical. While numerous reagents can effect this transformation, many produce by-products that are difficult to separate from the highly reactive TAD product or involve toxic and corrosive substances.[2][4] This protocol utilizes Trichloroisocyanuric acid (TCCA), a stable, inexpensive, and easy-to-handle solid oxidant.[2][5] The reaction proceeds under mild, heterogeneous conditions at room temperature. The urazole starting material and the TCCA are solids largely insoluble in the dichloromethane (DCM) solvent, whereas the DMTAD product is highly soluble.[4] This phase difference provides a simple visual cue for reaction completion—the disappearance of the white solid starting material and the formation of a deep pink or red solution—and simplifies the work-up to a mere filtration.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| This compound (DMTD) | C₄H₇N₃O₂ | 129.12 | ≥97% | Commercial |

| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | ≥98% | Commercial |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Commercial |

| Celite® (Optional, for filtration) | - | - | - | Commercial |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filtration flask

-

Filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Spatula and weighing balance

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[8][9]

-

Ventilation: All steps should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or dust.[8][9]

-

Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent. Avoid contact with combustible materials, skin, and eyes. Do not store near incompatible materials.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by using a fume hood and ensuring the system is well-ventilated.

-

DMTAD (Product): The product is highly reactive. Avoid exposure to heat, light, and incompatible materials. Store in a cool, dark, and dry place.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.29 g, 10.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. The urazole will form a white suspension as it is largely insoluble in DCM.

-

Initiation of Oxidation: Begin stirring the suspension at room temperature. Add Trichloroisocyanuric acid (TCCA) (0.85 g, 3.66 mmol, ~0.37 equiv.) to the flask in one portion.

-

Scientist's Note: TCCA is a potent oxidant. While it can be added in one portion for this scale, for larger scales, portion-wise addition is recommended to maintain better control over the reaction temperature. The stoichiometry is based on TCCA providing three oxidizing equivalents.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored visually. The white suspension of the starting material will gradually disappear, and the solution will turn a characteristic deep pink-to-red color as the soluble DMTAD product is formed.[4][7] The reaction is typically complete within 1-2 hours.

-

Work-up and Isolation: Once the reaction is complete (indicated by the disappearance of the white starting material), filter the reaction mixture through a Buchner funnel to remove the cyanuric acid by-product and any unreacted TCCA. A small pad of Celite® can be used to ensure fine particles are removed.

-

Scientist's Note: The filtration is the key purification step in this heterogeneous protocol. The by-products are solids, while the desired product is in the filtrate.

-

-

Solvent Removal: Transfer the clear, colored filtrate to a round-bottom flask and remove the dichloromethane solvent using a rotary evaporator. Be cautious not to use excessive heat (water bath temperature < 30 °C) to prevent potential degradation of the sensitive product.

-

Final Product: The resulting bright pink/red solid is 4,4'-Dimethyl-1,2,4-triazolidine-3,5-dione. The yield is typically excellent (>95%). The product is often of sufficient purity for direct use in subsequent reactions.[2]

Workflow and Data Summary

Experimental Workflow Diagram

Caption: Workflow for the synthesis of DMTAD via TCCA oxidation.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| DMTD (Urazole) | 1.29 g (10.0 mmol, 1.0 equiv.) | The limiting reagent. |

| TCCA (Oxidant) | 0.85 g (3.66 mmol, ~0.37 equiv.) | Provides ~11 meq of oxidation. |

| Solvent | ||

| Dichloromethane (DCM) | 50 mL | Anhydrous grade is recommended for best results. |

| Conditions | ||

| Temperature | Room Temperature (~20-25 °C) | No heating or cooling is required. |

| Reaction Time | 1 - 2 hours | Monitor visually for completion. |

| Expected Outcome | ||

| Yield | > 95% | Yields are typically high due to the clean nature of the reaction. |

| Appearance | Bright pink to red crystalline solid | Characteristic color of triazolinediones. |

Troubleshooting Guide

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction does not start or is very slow | 1. Inactive TCCA (hydrolyzed by moisture).2. Poor quality starting material.3. Insufficient stirring. | 1. Use a fresh bottle of TCCA.2. Verify the purity of the urazole starting material.3. Increase the stirring rate to ensure good mixing of the suspension. |

| Low Yield of DMTAD | 1. Incomplete reaction.2. Product degradation during work-up.3. Mechanical loss during filtration. | 1. Allow the reaction to stir for a longer period.2. Avoid excessive heat (>30°C) during rotary evaporation.3. Pre-rinse the filter flask with a small amount of DCM. |

| Final product is pale or off-white | 1. Incomplete oxidation.2. Product has decomposed upon storage or isolation. | 1. Add a small additional portion of TCCA and stir for another 30 minutes.2. Ensure the product is stored in a cool, dark, and dry place, preferably under an inert atmosphere. |

References

-

Zolfigol, M. A., et al. (2006). OXIDATION OF URAZOLES TO THEIR CORRESPONDING TRIAZOLINEDIONES UNDER MILD AND HETEROGENEOUS CONDITIONS VIA IN SITU GENERATION OF NO+IOX −. Organic Preparations and Procedures International, 35(6), 575-580. [Link]

-

Urazole as an unorthodox functional group for fabrication of anionic hydrogels and ion-exchange materials. ChemRxiv. [Link]

-

Zolfigol, M. A., et al. (2007). An Efficient Method for the Oxidation of Urazoles Under Mild and Heterogeneous Conditions. Journal of the Chinese Chemical Society, 51(4), 849-854. [Link]

-

Zolfigol, M. A., Madrakian, E., & Mallakpour, S. (2002). Trichloroisocyanuric acid as a novel oxidizing agent for the oxidation of urazoles under both heterogeneous and solvent free conditions. Synlett, 2002(10), 1633-1636. [Link]

-

Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1085-1088. [Link]

-

Novel and Efficient Synthesis of 4‐Substituted‐1,2,4‐triazolidine‐3,5‐diones from Anilines. ResearchGate. [Link]

-

Luo, W., et al. (2013). Design, synthesis and evaluation of novel 4-dimethylamine flavonoid derivatives as potential multi-functional anti-Alzheimer agents. Bioorganic & Medicinal Chemistry, 21(23), 7354-7362. [Link]

-

Sarlah, D., et al. (2020). Development of a Scalable and Sublimation-Free Route to MTAD. Organic Process Research & Development, 24(10), 2264-2269. [Link]

-

Sibley, D., et al. (2022). Synthesis and Use of Positive Allosteric Modulators to Modify D1 Dopamine Receptor Activity. NIH Technology Transfer. [Link]

-

Cookson, R. C., Gupte, S. S., & Stevens, I. D. R. (1971). An Improved Synthesis of 1,2,4-Triazoline-3,5-diones. The Journal of Organic Chemistry, 36(12), 1717-1718. [Link]

-

Design and synthesis of novel disease-modifying anti-Alzheimer compounds. Universitat de Barcelona. [Link]

-

Adam, W., et al. (1995). Stereochemistry in the Reaction of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) with β,β-Dimethyl-p-methoxystyrene. The Journal of Organic Chemistry, 60(23), 7556-7561. [Link]

-

Wang, J., et al. (2013). Synthesis and bioassay of β-(1,4)-D-mannans as potential agents against Alzheimer's disease. Acta Pharmacologica Sinica, 34(12), 1607-1614. [Link]

-

Adam, W. R., et al. (2022). Synthesis and Attempted Oxidation of a Triurazole Precursor to a Large Molecular Cage. Molecules, 28(1), 223. [Link]

-

Guryev, A., et al. (2021). Electron upconversion in reactions of 1,2,4-triazoline-3,5-dione. Mendeleev Communications, 31(5), 601-614. [Link]

-

Pattarozzi, A., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences, 7, 603127. [Link]

-

Al-Warhi, T., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD): a review. RSC Advances, 10(73), 44927-44946. [Link]

Sources

- 1. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. acgpubs.org [acgpubs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: High-Efficiency Diels-Alder Cycloadditions using Triazolinediones (MTAD)

This Application Note is designed to guide researchers in the utilization of 1,2,4-triazoline-3,5-diones (TADs) for Diels-Alder cycloadditions.

Critical Reagent Clarification: The specific compound mentioned in your topic—1,4-Dimethyl-1,2,4-triazolidine-3,5-dione —is the N-methylated derivative of the standard precursor. Crucially, this specific 1,4-dimethyl derivative cannot function as a Diels-Alder dienophile.

-

Reason: The active dienophile (the azo compound) requires a double bond between N1 and N2 (

). To generate this from the urazole (triazolidine) precursor, both N1 and N2 must have removable protons (N-H). -

The 1,4-Dimethyl variant: Has a methyl group at N1.[1] It cannot be oxidized to the azo form without breaking a C-N bond, which does not occur under standard conditions.

-

The Correct Reagent: This guide focuses on the functional analog 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) , generated from 4-Methyl-1,2,4-triazolidine-3,5-dione (4-Methylurazole) . This is the industry-standard "methyl" variant for these reactions.

Executive Summary

The 1,2,4-triazoline-3,5-diones (TADs), particularly the 4-methyl (MTAD) and 4-phenyl (PTAD) derivatives, are among the most reactive dienophiles known to organic chemistry.[2] They exhibit reaction rates orders of magnitude faster than maleic anhydride. This application note details the protocol for generating the unstable, highly reactive MTAD species in situ or ex situ from its stable urazole precursor and its subsequent application in Diels-Alder (DA) reactions.

Key Advantages:

-

Ultrafast Kinetics: Reactions often complete in seconds to minutes even at low temperatures (

to -

Visual Endpoint: MTAD is a distinct deep red/pink color; the Diels-Alder adduct is colorless . The reaction is self-indicating.

-

Broad Scope: Reacts with dienes, styrenes, and even conjugated polyenes (e.g., Vitamin D precursors).

Mechanism & Chemistry

The reaction proceeds via a

The "Red-to-Colorless" Indicator System

-

Precursor (Urazole): Colorless, stable solid.

-

Oxidation: Conversion to TAD (Azo-dione). Color: Deep Red/Pink.

-

Cycloaddition: Reaction with Diene. Color: Solution turns Colorless.

Reaction Pathway Diagram

Caption: Figure 1. The oxidative generation of MTAD and its subsequent trapping by a diene. The distinct color change serves as a stoichiometric indicator.

Reagent Selection Guide

| Component | Recommended Reagent | CAS Number | Notes |

| Precursor | 4-Methyl-1,2,4-triazolidine-3,5-dione | 16312-79-1 | Often called "4-Methylurazole". Stable solid. |

| Active Reagent | 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | 13274-43-6 | Unstable. Must be prepared fresh. Deep pink. |

| Oxidant A | Iodobenzene diacetate (PIDA) | 3240-34-4 | Mild, homogeneous, suitable for in situ use. |

| Oxidant B | DABCO-Bromine Complex | N/A | Heterogeneous, fast, easy removal by filtration. |

| Reagent to Avoid | This compound | 34771-26-1 | INACTIVE. Methylation at N1 blocks azo formation. |

Experimental Protocols

Protocol A: In Situ Generation (The "Titration" Method)

Best for: Small scale reactions, kinetic studies, or when the diene is valuable.

Materials:

-

4-Methylurazole (1.0 equiv relative to diene)

-

Iodobenzene diacetate (PIDA) (1.0 - 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (dry)

Procedure:

-

Dissolution: Dissolve the Target Diene (1.0 mmol) and 4-Methylurazole (1.0 mmol) in dry DCM (5 mL) in a round-bottom flask. The solution should be colorless.

-

Activation: Add PIDA (1.0 mmol) slowly at room temperature (or

for unstable dienes). -

Observation:

-

As MTAD is generated, it is pink.

-

It will immediately react with the diene, returning the solution to colorless.

-

Endpoint: Continue stirring. The reaction is complete when a faint pink color persists (indicating excess MTAD is present and all diene is consumed).

-

-

Work-up: Wash the organic layer with saturated

, water, and brine. Dry over -

Purification: The byproduct is iodobenzene (volatile/liquid). Column chromatography may be required to separate the adduct from iodobenzene.

Protocol B: Isolation of Pure MTAD (The "Red Solid" Method)

Best for: Reactions requiring strict stoichiometry or absence of oxidant byproducts.

Materials:

-

4-Methylurazole

-

(Nitrogen tetroxide) gas OR

-

Silica gel (anhydrous)

Procedure (Silica-Supported Oxidation):

-

Preparation: Suspend 4-methylurazole in DCM.

-

Oxidation: Add

-Butyl Hypochlorite dropwise at -

Filtration: If using a heterogeneous oxidant (like DABCO-Br2), filter off the solid residues.

-

Evaporation: Evaporate the solvent at low temperature (

) under vacuum. -

Isolation: MTAD is obtained as distinct pink/red crystals .

-

Caution: MTAD is volatile and sublimes easily. Store at

under inert atmosphere.

-

-

Reaction: Dissolve the red MTAD crystals in dry solvent and add dropwise to your diene solution until the pink color disappears.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Color Change (Stays Colorless) | 1. Wrong Precursor (e.g., 1,4-Dimethyl variant).2.[5] Oxidant failure. | 1. Verify CAS of precursor (must be 4-methylurazole).2. Check oxidant activity (PIDA should be white, not yellow). |

| Color Persists Immediately | Diene is unreactive or sterically hindered. | MTAD is extremely reactive.[6] If it doesn't react, the diene might be electron-deficient. Switch to High-Pressure DA conditions. |

| Product Decomposition | Adduct is hydrolytically unstable. | Some TAD adducts (urazoles) can hydrolyze.[4] Perform work-up rapidly and avoid strong acids/bases. |

| Multiple Spots on TLC | Ene reaction competition. | TADs can undergo "Ene" reactions with allylic hydrogens. Lower temperature to |

References

-

Reactivity of TADs: Seymour, C. A., & Greene, F. D. (1980). "Triazolinediones. Mechanism of the Diels-Alder reaction." Journal of the American Chemical Society.[7] Link

-

Oxidation Protocols: Zolfigol, M. A., et al. (2001). "Silica gel supported N2O4: a versatile reagent for the oxidation of urazoles." Tetrahedron Letters. Link

-

MTAD Synthesis: Read, G., & Richardson, N. R. (1990). "Production of 4-methyl-1,2,4-triazoline-3,5-dione." Journal of the Chemical Society, Perkin Transactions 1. Link

-

General Review: Mallakpour, S. E., & Butler, G. B. (2002). "Chemistry of 1,2,4-triazoline-3,5-diones." Advances in Heterocyclic Chemistry. Link

-

1,4-Dimethyl Urazole Data: PubChem Compound Summary for CID 135473767. (Note: Confirms existence of the dimethyl variant, validating the need for distinction). Link

Sources

- 1. Triazolidine | Sigma-Aldrich [sigmaaldrich.com]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction [mdpi.com]

- 5. US20160130240A1 - Aryl sulfide derivatives and aryl sulfoxide derivatives as acaricides and insecticides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. The reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene. Formation of an unusual meso-ionic product and its rearrangement to the diazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Precision Tyrosine Bioconjugation Utilizing Dimethyl Triazolidine Dione Precursors

Introduction: A Paradigm Shift in Site-Specific Protein Modification

The precise, covalent modification of proteins is a cornerstone of modern chemical biology and therapeutic development. For years, the field has been dominated by chemistries targeting the nucleophilic side chains of lysine and cysteine residues. While powerful, these methods often yield heterogeneous products due to the high abundance of lysines and the requirement for disulfide bond reduction for cysteine conjugation, which can compromise protein structure and function.[1][2][3]

A powerful alternative has emerged in the form of tyrosine bioconjugation.[1] Tyrosine, with its phenolic side chain, is a less abundant and often surface-exposed amino acid, making it an ideal target for highly selective modifications.[1][2][] Among the various strategies for tyrosine modification, the reaction with triazolinediones (TADs) stands out for its speed, selectivity, and biocompatibility.[5] This "tyrosine-click" reaction proceeds via an electrophilic aromatic substitution mechanism and offers a robust method for creating stable, homogeneous bioconjugates.[6][7][8]

This application note provides a comprehensive guide to the use of dimethyl triazolidine dione precursors for tyrosine-specific bioconjugation. We will delve into the underlying reaction mechanism, provide detailed protocols for precursor synthesis and protein modification, discuss analytical characterization techniques, and explore key applications in the development of next-generation biotherapeutics and research tools.

The Mechanism of Tyrosine-TAD Bioconjugation: An Electrophilic Aromatic Substitution

The reaction between a triazolinedione and the phenolic side chain of a tyrosine residue is a form of electrophilic aromatic substitution (SEAr).[6][7][8][9] The highly electrophilic TAD molecule reacts with the electron-rich aromatic ring of tyrosine. The reaction is significantly accelerated in aqueous buffered solutions at neutral to slightly basic pH, where the tyrosine side chain is at least partially deprotonated to the more nucleophilic phenolate form.[7][8][9] This pH dependence is a key parameter for achieving selectivity.

Quantum chemistry studies have shown that while several reaction pathways are possible, including a pericyclic ene reaction, the SEAr mechanism involving the phenolate ion has a very low activation barrier, explaining the rapid reaction rates observed experimentally.[7][8][9]

It is important to note that under certain conditions, particularly at lower pH, triazolinediones can also react with tryptophan residues.[10][11] Therefore, careful control of the reaction pH is crucial to ensure tyrosine selectivity.[10]

Synthesis of a Dimethyl Triazolidine Dione Precursor (Urazole)

The reactive dimethyl triazolidine dione is typically generated in situ from its stable urazole precursor. The following is a general protocol for the synthesis of a functionalized urazole that can be subsequently oxidized to the corresponding triazolinedione.

Experimental Protocol: Synthesis of a Functionalized Urazole

This protocol describes the synthesis of a urazole precursor bearing a functional handle (e.g., an alkyne for subsequent click chemistry).

Reagents and Equipment:

-

4-substituted (ethoxycarbonyl)semicarbazide

-

Hydrazine monohydrate

-

Anhydrous ethanol

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-substituted (ethoxycarbonyl)semicarbazide in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired urazole precursor.

-

Characterization: Confirm the structure and purity of the synthesized urazole by NMR and mass spectrometry.

Caption: Workflow for the synthesis of a functionalized urazole precursor.

Tyrosine Bioconjugation Protocol

This protocol outlines the general procedure for labeling a protein with a dimethyl triazolidine dione generated in situ from its urazole precursor.

Experimental Protocol: Protein Labeling

Reagents and Equipment:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Urazole precursor stock solution (in a water-miscible organic solvent like DMSO or DMF)

-

Oxidizing agent stock solution (e.g., N-bromosuccinimide (NBS) or Oxone® in an appropriate solvent)

-

Quenching solution (e.g., excess free tyrosine or tryptophan)

-

Centrifugal filters for buffer exchange

-

HPLC system for analysis and purification

-

Mass spectrometer for characterization

Step-by-Step Methodology:

-

Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.

-

Precursor Activation: In a separate microcentrifuge tube, mix the urazole precursor with the oxidizing agent to generate the reactive triazolinedione. This activation is typically rapid.

-

Conjugation Reaction: Immediately add the activated triazolinedione solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability. The molar excess of the TAD reagent will depend on the protein and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 5-60 minutes).[7] The optimal time should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted triazolinedione.

-

Purification: Remove the excess reagents and byproducts by buffer exchange using centrifugal filters or by size-exclusion chromatography.

-

Analysis: Analyze the resulting bioconjugate by SDS-PAGE, HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) or degree of labeling.

Caption: General workflow for tyrosine bioconjugation using triazolinediones.

Characterization of Tyrosine Bioconjugates

Thorough characterization is essential to confirm successful conjugation and to determine the homogeneity of the product.

| Analytical Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein. |

| UV-Vis Spectroscopy | To confirm the incorporation of a chromophoric payload. | Appearance of a new absorbance peak corresponding to the conjugated molecule. |

| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution for ADCs. | Separation of species with different numbers of conjugated drugs, allowing for the calculation of the average DAR. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | To determine the precise molecular weight of the conjugate and confirm the number of attached molecules. | A mass increase corresponding to the mass of the conjugated payload multiplied by the number of conjugation sites. |

| Peptide Mapping (LC-MS/MS) | To identify the specific tyrosine residue(s) that have been modified. | Identification of peptides containing the TAD-modified tyrosine residue. |

Applications in Drug Development and Research

The precision and robustness of tyrosine bioconjugation with triazolinediones have led to its adoption in several high-impact areas:

-